Mitigated Mutagenicity vs. Unsubstituted 4-Aminobiphenyl
The 3'-fluoro substitution is not merely a structural variation but a key determinant of safety. Unlike the unsubstituted 4-aminobiphenyl (CAS 92-67-1), which is a potent mutagen and known human carcinogen active in the Ames test, 3'-fluoro-biphenyl-4-ylamine was designed based on quantum mechanical calculations to be non-mutagenic [1]. This is a critical differentiator for drug discovery programs where genotoxic liabilities can halt development [1].
| Evidence Dimension | Mutagenicity (Ames Test Result) |
|---|---|
| Target Compound Data | Predicted to be non-mutagenic based on quantum mechanical calculations [1] |
| Comparator Or Baseline | 4-Aminobiphenyl (CAS 92-67-1): Active (mutagenic and carcinogenic) [2] |
| Quantified Difference | Qualitative difference: Ames negative vs. Ames positive |
| Conditions | Theoretical prediction based on quantum mechanical calculations for 4-aminobiphenyl analogs [1]; experimental Ames test data for 4-aminobiphenyl [2] |
Why This Matters
Mitigating genotoxicity risk is paramount in drug development; selecting a non-mutagenic building block avoids costly and time-consuming safety-related attrition.
- [1] Birch, A. M., Groombridge, S. D., Law, R. P., Leach, A. G., Mee, C. D., & Schramm, C. S. (2012). Rationally designing safer anilines: the challenging case of 4-aminobiphenyls. Journal of Medicinal Chemistry, 55(8), 3923-3933. View Source
- [2] National Toxicology Program. (2021). 4-Aminobiphenyl. In 15th Report on Carcinogens. U.S. Department of Health and Human Services. View Source
